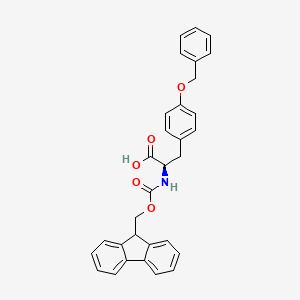

Fmoc-D-Tyr(Bzl)-OH

Descripción general

Descripción

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoic acid, also known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoic acid, is a useful research compound. Its molecular formula is C31H27NO5 and its molecular weight is 493,56 g/mole. The purity is usually 95%.

BenchChem offers high-quality (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Péptidos

“Fmoc-D-Tyr(Bzl)-OH” se usa ampliamente en el campo de la síntesis de péptidos {svg_1}. La síntesis en fase sólida Fmoc/tBu es el método de elección para la síntesis de péptidos tanto en entornos de investigación como industriales {svg_2}. Esta estrategia sintética implica un grupo protector polimérico sólido y permite el uso de un exceso de reactivos para lograr rendimientos cuantitativos {svg_3}.

Desarrollo de Fármacos

Los péptidos sintetizados usando “this compound” están ganando considerable atención como posibles fármacos {svg_4}. La capacidad de controlar la secuencia y la longitud de la cadena peptídica permite el diseño de moléculas farmacológicas específicas con efectos dirigidos {svg_5}.

Química Verde

El uso de “this compound” en la síntesis de péptidos también es relevante para el campo de la química verde {svg_6}. Estudios recientes han propuesto el uso de solventes más ecológicos en la síntesis de péptidos en fase sólida (SPPS), reduciendo el impacto ambiental y mejorando la seguridad para la salud humana {svg_7}.

Investigación Bioquímica

“this compound” se utiliza en la investigación bioquímica, particularmente en el estudio de la estructura y función de las proteínas {svg_8}. La capacidad de sintetizar péptidos con secuencias específicas permite a los investigadores estudiar el papel de estas secuencias en la función de las proteínas {svg_9}.

Ciencia de Materiales

Los péptidos sintetizados usando “this compound” también se pueden usar en el campo de la ciencia de materiales {svg_10}. Estos péptidos se pueden diseñar para autoensamblarse en estructuras específicas, creando nuevos materiales con propiedades únicas {svg_11}.

Herramientas de Diagnóstico

Los péptidos sintetizados usando “this compound” se pueden usar como herramientas de diagnóstico {svg_12}. Estos péptidos se pueden diseñar para unirse a objetivos específicos, lo que permite la detección y cuantificación de estos objetivos en muestras biológicas {svg_13}.

Mecanismo De Acción

Target of Action

Fmoc-D-Tyr(Bzl)-OH, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids in a peptide chain that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein.

Mode of Action

The compound works by protecting the amino group of the amino acid during peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) group is a protective group used in solid-phase peptide synthesis. It protects the amino group, preventing it from reacting until it is removed in a deprotection step . The Bzl (benzyl) group protects the tyrosine’s phenolic OH group .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . In this process, the Fmoc group is first removed, exposing the amino group for reaction. The amino group can then react with the carboxyl group of another amino acid, forming a peptide bond. This process is repeated to form a peptide chain. The Bzl group is removed later in the process, after the peptide chain has been formed .

Pharmacokinetics

Its solubility, stability, and reactivity are crucial for its role in peptide synthesis .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the reactive groups of the amino acids during synthesis, it prevents unwanted side reactions, ensuring that the peptide chain forms correctly .

Action Environment

The action of this compound is influenced by several environmental factors. The pH of the solution, the temperature, and the presence of other reagents can all affect its reactivity and the success of the peptide synthesis . For example, the Fmoc group is removed under basic conditions, so the pH must be carefully controlled . Similarly, the reaction temperature can affect the rate of peptide bond formation .

Análisis Bioquímico

Biochemical Properties

Fmoc-D-Tyr(Bzl)-OH: plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the SPPS process. The compound’s Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group protects the amino group of the tyrosine residue, preventing unwanted side reactions. During the synthesis, the Fmoc group is removed by a base, typically piperidine, allowing the amino group to participate in peptide bond formation . The benzyl (Bzl) group on the tyrosine side chain provides additional protection, which is removed under acidic conditions after the peptide synthesis is complete .

Cellular Effects

The effects of This compound on various types of cells and cellular processes are primarily related to its role in peptide synthesis. By facilitating the production of peptides, this compound indirectly influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. Peptides synthesized using This compound can act as signaling molecules, hormones, or enzyme inhibitors, thereby modulating various cellular processes .

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules during peptide synthesis. The Fmoc group binds to the amino group of the tyrosine residue, protecting it from unwanted reactions. Upon deprotection with piperidine, the amino group is free to form peptide bonds with other amino acids. The benzyl group on the tyrosine side chain is removed under acidic conditions, completing the synthesis process . This stepwise protection and deprotection mechanism ensures the accurate assembly of peptides.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time, particularly during the peptide synthesis process. The compound’s stability is maintained under standard storage conditions, but it undergoes controlled degradation during synthesis. The Fmoc group is removed by piperidine, and the benzyl group is cleaved under acidic conditions. Long-term effects on cellular function are not directly attributed to This compound itself but rather to the peptides synthesized using this compound .

Dosage Effects in Animal Models

The effects of This compound in animal models vary with different dosages, primarily in the context of peptide synthesis. High doses of the compound are used to ensure complete protection of the amino group during synthesis. Excessive use of This compound can lead to toxic or adverse effects, such as incomplete deprotection or side reactions. Threshold effects are observed when the compound is used in optimal concentrations, ensuring efficient peptide synthesis without adverse effects .

Metabolic Pathways

This compound: is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as piperidine and trifluoroacetic acid (TFA) during the deprotection steps. These interactions facilitate the removal of the Fmoc and benzyl groups, allowing the amino group of tyrosine to participate in peptide bond formation. The compound’s role in these metabolic pathways is crucial for the efficient synthesis of peptides .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed primarily during the peptide synthesis process. The compound is typically localized in the reaction vessel where the synthesis occurs. It interacts with transporters and binding proteins that facilitate its incorporation into the growing peptide chain. The localization and accumulation of This compound are controlled by the synthesis protocol, ensuring efficient peptide assembly .

Subcellular Localization

The subcellular localization of This compound is primarily within the reaction vessel during peptide synthesis. The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles within cells. Its activity and function are confined to the synthesis process, where it plays a critical role in protecting the amino group of tyrosine and facilitating peptide bond formation .

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHSJSKPWIOKIJ-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654297 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138775-48-1 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.